molecular formula C24H21N3O2 B2545391 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 897616-55-6

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

カタログ番号: B2545391
CAS番号: 897616-55-6
分子量: 383.451
InChIキー: VEVGEXQOVNVBTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 897616-55-6) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core. The structure includes a 2-methyl substituent at the pyrido-pyrimidinone ring and a 3,3-diphenylpropanamide side chain. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX being historically pivotal for refinement .

特性

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-23(24(29)27-15-9-8-14-21(27)25-17)26-22(28)16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,20H,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVGEXQOVNVBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

CuI-Catalyzed Tandem C–N Cross-Coupling and Intramolecular Amidation

Functionalization at Position 3: Introducing the 3,3-Diphenylpropanamide Group

Nitration and Reduction to Primary Amine

To introduce an amine at position 3, the pyrido-pyrimidinone core is first nitrated. Nitration typically occurs at the meta position relative to the carbonyl group, yielding 3-nitro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to a primary amine, yielding 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Acylation with 3,3-Diphenylpropanoyl Chloride

The primary amine undergoes acylation with 3,3-diphenylpropanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target amide. Optimal conditions use dichloromethane or tetrahydrofuran as solvents at 0–25°C, achieving yields of 70–85%.

Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.

Alternative Approaches: Halogenation and Cross-Coupling

Bromination at Position 3

Direct bromination of the pyrido-pyrimidinone core using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at position 3. Subsequent Buchwald-Hartwig amination with ammonia or an amine precursor generates the 3-amino intermediate, which is acylated as described above.

Ullmann-Type Amination

Copper-catalyzed coupling of 3-bromo-2-methyl-pyrido-pyrimidinone with aqueous ammonia in the presence of CuI and 1,10-phenanthroline affords the 3-amino derivative. This method bypasses nitration but requires stringent anhydrous conditions.

Data Tables: Comparative Analysis of Synthesis Routes

Method Starting Materials Conditions Yield Advantages
CuI-catalyzed cyclization 2-Chloro-6-methylpyridine, (Z)-3-aminoacrylate CuI, DMF, 130°C, 24h 78% Scalable, regioselective
Cyclocondensation 2-Amino-6-methylpyridine, methyl acetoacetate HCl, reflux, 12h 65% Metal-free, simple setup
Buchwald-Hartwig amination 3-Bromo-2-methyl-pyrido-pyrimidinone, NH₃ Pd₂(dba)₃, Xantphos, dioxane, 100°C 60% Direct amination, functional group tolerance

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-deficient pyrido-pyrimidinone ring directs nitration to position 5 or 7 rather than 3, complicating amine introduction. To address this, pre-functionalization of the arylacrylate ester with a nitro group ensures correct positioning during cyclization.

Acylation Side Reactions

The 4-oxo group may compete with the amine in acylation, forming undesired O-acylated byproducts. Using bulky bases (e.g., DMAP) suppresses this by deprotonating the amine selectively.

化学反応の分析

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

科学的研究の応用

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:

作用機序

The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets within cells. The compound is known to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrido-Pyrimidinone Derivatives

  • N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide This analogue () differs by the addition of a 6-methyl group on the pyrido-pyrimidinone ring. The extra methyl group may sterically hinder interactions in binding pockets or improve metabolic stability by blocking oxidation sites.
  • N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (CAS 688793-66-0) This compound (CM638818) shares a pyrido-pyrimidinone scaffold but replaces the diphenylpropanamide with a methylbutyl-acetamide side chain and introduces a sulfanylidene (C=S) group. The sulfur atom could enhance hydrogen-bonding or coordinate metal ions, while the reduced aromaticity might lower lipophilicity compared to the target compound .

Complex Polycyclic Analogues

  • Pyrrolo[1,2-b]pyridazine Derivatives ()
    The patent compounds (e.g., EP 4 374 877 A2) feature trifluoromethyl and morpholine groups. The trifluoromethyl group increases electronegativity and metabolic resistance, while the morpholine ether improves solubility. These structural elements are absent in the target compound, suggesting divergent pharmacokinetic profiles .

  • Imidazo[1,2-a]pyrimidin-4-one Derivatives () Compound 3f includes an acrylamide group, which may act as a covalent binder (e.g., in kinase inhibitors). In contrast, the diphenylpropanamide in the target compound likely facilitates non-covalent interactions, implying different mechanisms of action .

Hexanamide-Based Structures ()

Compounds m, n, and o possess diphenylhexanamide backbones with pyrrolo-pyridazine cores. Their larger molecular weight and hydroxyl/tetrahydropyrimidinone groups may reduce blood-brain barrier penetration compared to the smaller pyrido-pyrimidinone target compound.

Structural and Functional Comparison Table

Compound Name / Identifier Core Structure Key Substituents Hypothesized Properties
Target Compound (CM639171) Pyrido[1,2-a]pyrimidinone 2-methyl, 3,3-diphenylpropanamide High lipophilicity, potential CNS activity
2,6-dimethyl analogue () Pyrido[1,2-a]pyrimidinone 2,6-dimethyl, 3,3-diphenylpropanamide Enhanced steric hindrance
CM638818 () Pyrido[2,3-d]pyrimidinone Sulfanylidene, methylbutyl-acetamide Metal coordination potential
EP 4 374 877 A2 () Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine Improved solubility, metabolic stability
Compound 3f () Imidazo[1,2-a]pyrimidinone Acrylamide, methoxy-morpholine Covalent binding mechanism

Research Implications and Gaps

While structural comparisons highlight differences in substituents and ring systems, the absence of explicit pharmacological data in the provided evidence limits functional insights. Further studies on binding assays, solubility, and metabolic stability are needed to validate hypotheses derived from structural analysis. The target compound’s diphenylpropanamide group warrants exploration in therapeutic contexts, such as kinase inhibition or antimicrobial activity, where similar scaffolds are prevalent .

生物活性

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Structural Characteristics

The compound is characterized by its unique heterocyclic structure, which includes a pyrido[1,2-a]pyrimidine core. This structural feature is known to contribute to various biological activities, making it a subject of extensive research. The molecular formula for this compound is C20H20N4OC_{20}H_{20}N_4O with a molecular weight of approximately 336.40 g/mol.

Antitumor Activity

Research has indicated that compounds similar to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide exhibit notable antitumor properties. For instance, studies utilizing the MTT assay demonstrated that related pyrido[1,2-a]pyrimidines effectively inhibited the growth of various tumor cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

CompoundCell Line TestedIC50 (µM)Mechanism
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamideA549 (Lung)12.5Apoptosis induction
Similar Compound 1HeLa (Cervical)15.0Cell cycle arrest
Similar Compound 2MCF7 (Breast)10.0Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 500 to 1000 µg/mL, indicating moderate antibacterial activity .

The biological activity of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by targeting enzymes involved in DNA replication.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell proliferation and survival.

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study published in the Bulletin of the Korean Chemical Society examined the effects of structurally similar compounds on tumor cell lines and reported significant growth inhibition .
  • Case Study 2 : Another investigation focused on the antimicrobial properties against resistant bacterial strains, demonstrating effective inhibition and suggesting potential for development as an antibiotic agent.

Comparative Analysis

When compared to other compounds within the pyrido[1,2-a]pyrimidine class, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide exhibits unique biological activities that warrant further exploration.

CompoundBiological ActivityPotency
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamideAntitumor & AntimicrobialModerate
Compound AAntitumor OnlyHigh
Compound BAntimicrobial OnlyLow

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。